Biochemical Potency of RSK2-IN-4 is Exceptionally Weak Compared to Clinical-Grade Inhibitors
In a direct biochemical assay, RSK2-IN-4 demonstrates a negligible inhibitory effect on RSK2 kinase activity compared to potent clinical-grade inhibitors. While RSK2-IN-4 only reduces RSK2 activity by 13.73% at 10 μM , BI-D1870 and FMK inhibit RSK2 with IC50 values of 24 nM and 15 nM, respectively . This represents a difference in effective concentration of over 400-fold, underscoring that RSK2-IN-4 is a very weak inhibitor.
| Evidence Dimension | Inhibition of RSK2 Kinase Activity |
|---|---|
| Target Compound Data | 13.73% inhibition at 10,000 nM (10 μM) |
| Comparator Or Baseline | BI-D1870: IC50 of 24 nM; FMK: IC50 of 15 nM |
| Quantified Difference | RSK2-IN-4 shows >400-fold lower potency than BI-D1870 and FMK |
| Conditions | Cell-free biochemical assay (in vitro) |
Why This Matters
This extreme difference in potency defines RSK2-IN-4's utility; it cannot serve as a potent RSK2 inhibitor and is only appropriate for specialized research contexts requiring a weak binder.
